N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
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Overview
Description
“N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the 4-chlorobenzyl Group: This step might involve nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the azetidine ring.
Attachment of the Cyclohexylsulfonyl Group: This can be done through sulfonylation reactions using cyclohexylsulfonyl chloride.
Formation of the Carboxamide Group: This step typically involves the reaction of the intermediate compound with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxylate
- N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-sulfonamide
- N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-thioamide
Uniqueness
“N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the 4-chlorobenzyl group, cyclohexylsulfonyl group, and azetidine ring makes it a versatile compound for various chemical transformations and applications.
Biological Activity
N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which contributes to its unique reactivity profile. The presence of the cyclohexylsulfonyl group enhances its solubility and interaction with biological targets. The 4-chlorobenzyl moiety is likely to influence its pharmacokinetic properties.
Research indicates that this compound acts primarily as a modulator of protein kinases, particularly Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a crucial role in inflammatory signaling pathways. Inhibition of IRAK-4 can lead to reduced cytokine production, which is beneficial in treating inflammatory diseases and certain cancers .
Antiinflammatory Activity
In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the disruption of IRAK-4 signaling pathways, leading to decreased activation of NF-kB, a transcription factor pivotal in inflammation .
Anticancer Potential
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-cyclohexylsulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-14-8-6-13(7-9-14)10-19-17(21)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXVZXHJCMTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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